Methyl 2-(ethylamino)-2-phenylacetate

描述

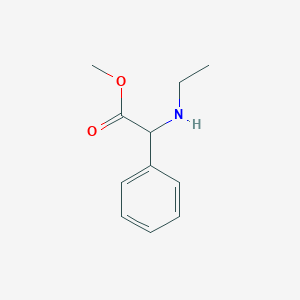

Methyl 2-(ethylamino)-2-phenylacetate is an ester derivative featuring a phenylacetate backbone substituted with an ethylamino group (–NHCH₂CH₃) at the α-carbon and a methyl ester (–COOCH₃) at the carboxylate position. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol.

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

methyl 2-(ethylamino)-2-phenylacetate |

InChI |

InChI=1S/C11H15NO2/c1-3-12-10(11(13)14-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |

InChI 键 |

MOPSWWKBVQWSIT-UHFFFAOYSA-N |

规范 SMILES |

CCNC(C1=CC=CC=C1)C(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-2-phenylacetate typically involves the esterification of 2-(ethylamino)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

化学反应分析

Types of Reactions: Methyl 2-(ethylamino)-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Methyl 2-(ethylamino)-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of Methyl 2-(ethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

相似化合物的比较

Ethyl 2-(diethylamino)-2-phenylacetate (CAS 2059944-97-5)

- Molecular Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol

- Key Features: Replaces the methyl ester with an ethyl ester (–COOCH₂CH₃) and substitutes the ethylamino group with a diethylamino group (–N(CH₂CH₃)₂).

- Applications: Used in chemical synthesis; the bulkier diethylamino group may enhance lipophilicity, influencing membrane permeability in drug candidates .

Methyl 2-amino-2-phenylacetate Hydrochloride (CAS 15028-40-7)

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Features: The ethylamino group is replaced by a primary amine (–NH₂), and the compound exists as a hydrochloride salt.

- Applications: Primarily used in research settings; the protonated amino group increases water solubility, making it suitable for in vitro studies .

Camylofin Dihydrochloride (CAM 2HCl)

- Molecular Formula : C₁₉H₃₂N₂O₂·2HCl

- Molecular Weight : 393.4 g/mol

- Key Features: Features a 3-methylbutyl ester and an additional diethylaminoethylamino substituent.

- Applications: A non-steroidal anti-inflammatory drug (NSAID) with pH-dependent solubility and absorption in the stomach. Its moisture and light sensitivity highlight stability challenges common to amino-substituted esters .

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Features: Contains a β-keto (acetoacetyl) group instead of the ethylamino substituent.

- Applications: A precursor in illicit amphetamine synthesis; the keto group enables condensation reactions, contrasting with the nucleophilic ethylamino group in the target compound .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

生物活性

Methyl 2-(ethylamino)-2-phenylacetate, a compound characterized by its ethylamino and phenylacetate groups, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

The compound features an ethylamino group which plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethylamino group facilitates hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes.

- Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation markers in vitro.

- Analgesic Properties : The compound may exhibit pain-relief properties, akin to other phenylacetate derivatives.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.

Data Table: Biological Activities and Mechanisms

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was tested on human cell lines to assess its anti-inflammatory properties. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting that the compound effectively inhibits inflammatory pathways.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration of this compound resulted in decreased neuronal loss and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。